Propylene carbonate

Vue d'ensemble

Description

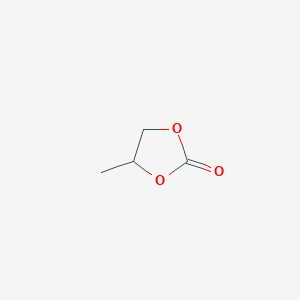

Le carbonate de propylène est un composé organique de formule moléculaire C₄H₆O₃. Il s'agit d'un ester cyclique de carbonate dérivé du propylène glycol. Ce liquide incolore et inodore est connu pour sa forte polarité et sa nature aprotique, ce qui en fait un solvant polyvalent dans diverses applications industrielles .

Méthodes De Préparation

Le carbonate de propylène peut être synthétisé par plusieurs méthodes :

Carbonatation d'oxyde de propylène : Il s'agit de la méthode la plus courante, dans laquelle l'oxyde de propylène réagit avec le dioxyde de carbone en présence d'un catalyseur, tel que le glutarate de zinc. Cette réaction est respectueuse de l'environnement car elle utilise le dioxyde de carbone, un gaz à effet de serre.

Réaction avec le phosgène : Le propylène glycol réagit avec le phosgène pour former du chloroformate d'hydroxyisopropyle, qui réagit ensuite avec l'hydroxyde de sodium pour produire du carbonate de propylène.

Alcoolyse à l'urée : Le propylène glycol réagit avec l'urée en présence d'un catalyseur comme l'acétate de zinc pour former du carbonate de propylène.

Analyse Des Réactions Chimiques

Le carbonate de propylène subit diverses réactions chimiques :

Hydroxyalkylation et transestérification : Il réagit avec les amines pour former des carbamates et subit des réactions d'hydroxyalkylation et de transestérification.

Électrolyse : Il peut dissoudre le potassium, le sodium et d'autres métaux alcalins, ce qui le rend utile dans les processus d'électrolyse.

Applications De Recherche Scientifique

Biomedical Applications

Poly(propylene carbonate) as a Biomaterial

Poly(this compound) (PPC), derived from this compound, has garnered attention as a biodegradable polymer suitable for medical applications. Its properties include good biocompatibility, tunable biodegradability, and the ability to safely degrade into non-toxic products. Key applications include:

- Drug Delivery Systems : PPC is used in drug carriers due to its ability to encapsulate various pharmaceuticals and release them in a controlled manner .

- Wound Dressings and Surgical Materials : Its biodegradability makes PPC ideal for temporary implants and wound dressings that can be absorbed by the body over time .

- Tissue Engineering : PPC-based scaffolds support cell growth and tissue regeneration, making them valuable in regenerative medicine .

Case Study: PPC in Wound Dressings

Recent studies have demonstrated that PPC-based wound dressings promote healing by providing a moist environment while being biodegradable. These dressings have shown improved healing rates compared to traditional materials .

Industrial Applications

Electronics

This compound plays a critical role in the electronics industry, particularly in the formulation of electrolytes for lithium-ion batteries. Its high dielectric constant enhances battery performance and safety by improving ionic conductivity .

- Lithium-Ion Batteries : Used as a solvent in electrolyte formulations, this compound contributes to the stability and efficiency of battery systems .

Coatings and Adhesives

This compound is utilized as a solvent and film-forming agent in coatings, adhesives, and sealants. It helps improve the texture and stability of formulations while also enhancing the drying process .

Environmental Applications

Carbon Capture Technologies

This compound is being explored for its potential in carbon capture systems due to its ability to absorb carbon dioxide. This application aligns with global efforts to reduce greenhouse gas emissions by utilizing waste CO2 as a feedstock for producing useful chemicals like this compound itself .

- Biodegradable Products : The use of this compound in developing biodegradable materials contributes to sustainability efforts by reducing plastic waste and promoting environmentally friendly products .

Emerging Applications

Advanced Battery Technologies

Research continues into using this compound in next-generation battery technologies such as solid-state batteries. Its properties make it an attractive candidate for enhancing energy density and safety .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biomedical | Drug delivery systems, wound dressings | Biodegradable, biocompatible |

| Electronics | Lithium-ion batteries | High dielectric constant, improved conductivity |

| Coatings & Adhesives | Solvent in paints and adhesives | Enhances texture and drying |

| Environmental | Carbon capture technologies | Reduces greenhouse gases |

| Emerging Technologies | Solid-state batteries | Increases energy density |

Mécanisme D'action

The mechanism of action of propylene carbonate involves its high polarity and ability to dissolve ionic species. In electrolysis, it facilitates the transport of ions, enhancing the efficiency of the process . In oxidation reactions, it forms intermediate radicals that decompose to produce various products .

Comparaison Avec Des Composés Similaires

Le carbonate de propylène est souvent comparé à des composés similaires comme le carbonate d'éthylène et le carbonate de diméthyle :

Carbonate d'éthylène : Les deux sont des carbonates cycliques, mais le carbonate d'éthylène a un point d'ébullition plus élevé et est davantage utilisé dans les électrolytes de batteries.

Carbonate de diméthyle : Ce composé est moins polaire et est utilisé comme agent méthylant et solvant.

Propylène glycol : Contrairement au carbonate de propylène, le propylène glycol est un diol et est utilisé dans les antigels et comme additif alimentaire.

Le carbonate de propylène se distingue par sa forte polarité, sa faible toxicité et sa polyvalence dans diverses applications.

Activité Biologique

Propylene carbonate (PC) is a versatile organic compound widely used in various industrial applications, including as a solvent and in the synthesis of polymers. Its biological activity has garnered attention, particularly in the fields of toxicology, biocompatibility, and potential therapeutic applications. This article reviews the existing literature on the biological activity of this compound, including its toxicity profiles, genotoxicity, and applications in biomedical fields.

This compound is a colorless, odorless liquid with a high dielectric constant and low viscosity. It is synthesized primarily through the reaction of propylene oxide with carbon dioxide or urea. Its unique properties make it an excellent solvent for a variety of organic and inorganic compounds, as well as a plasticizer in polymer formulations.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆O₃ |

| Molecular Weight | 102.09 g/mol |

| Boiling Point | 242 °C |

| Density | 1.200 g/cm³ |

| Solubility in Water | Miscible |

Acute Toxicity

Studies have shown that this compound exhibits low acute toxicity. In a dermal toxicity study involving rats, no signs of toxicity were observed at doses up to 1000 mg/kg/day over two weeks . This suggests that this compound can be considered safe for topical applications.

Genotoxicity

The genotoxic potential of this compound has been assessed using various assays. The Ames test indicated that PC does not exhibit mutagenic effects under neutral pH conditions; however, concerns arise regarding its decomposition products at extreme pH levels, which may form reactive species capable of causing DNA damage . Further studies are required to elucidate the genotoxic mechanisms involved.

Biocompatibility and Biomedical Applications

This compound has been explored for its biocompatibility in biomedical applications, particularly in drug delivery systems and tissue engineering. Its low toxicity profile makes it an attractive candidate for use in formulations intended for human use.

Case Study: Antimicrobial Films

Recent research has demonstrated the fabrication of antimicrobial poly(this compound) films that maintain their antimicrobial properties under various conditions . These films are being investigated for use in medical devices to prevent infections.

Table 2: Summary of Antimicrobial Activity Studies

| Study Reference | Material | Antimicrobial Efficacy | Duration of Activity |

|---|---|---|---|

| Poly(this compound) film | Effective against E. coli and S. aureus | 7 days (aqueous) |

Environmental Impact and Sustainability

This compound is considered a "green" solvent due to its low toxicity and biodegradability. Its production methods are increasingly focusing on sustainability, utilizing renewable resources such as carbon dioxide for synthesis . This aligns with current trends in green chemistry aimed at reducing environmental impact.

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing propylene carbonate, and how do reaction conditions influence yield?

this compound (PC) is commonly synthesized via two routes: (1) reaction of urea with 1,2-propylene glycol (PG) using metal oxide catalysts (e.g., ZnO, CaO) under solvent-free conditions (120–160°C, 4–6 hours) ; and (2) cycloaddition of CO₂ to propylene oxide (PO) using heterogeneous catalysts like Ga-silicates or ionic liquids (40–120°C, 0.5–4 MPa CO₂ pressure) . Key factors affecting yield include catalyst loading (e.g., 2–5 wt% ZnO), temperature control, and removal of byproducts (e.g., NH₃ in urea-based routes). For urea-PG reactions, PC yields correlate with Zn²⁺ dissolution from ZnO, forming homogeneous active species .

Q. Which characterization techniques are critical for assessing this compound purity and structural integrity?

Essential techniques include:

- Gas Chromatography (GC) : Quantifies PC purity (>96% in optimized syntheses) and identifies byproducts like unreacted PG .

- FTIR Spectroscopy : Detects characteristic peaks (e.g., C=O stretch at 1800 cm⁻¹, cyclic carbonate ring vibrations at 1050–1250 cm⁻¹) .

- XRD : Confirms catalyst stability (e.g., ZnO dissolution) or phase changes during reactions .

- NMR (¹H/¹³C) : Validates molecular structure (e.g., methyl group at δ 1.4 ppm in ¹H NMR) .

Q. What solvent properties make this compound suitable for CO₂ capture and electrochemical applications?

PC’s high polarity (dielectric constant: 64 at 25°C), broad liquid range (mp: -49°C, bp: 240°C), and CO₂ solubility (21 wt% at 25°C) enable its use in CO₂ absorption and as a Li-ion battery electrolyte . Its low volatility (vapor pressure: 0.03 mmHg) and compatibility with ionic liquids enhance electrochemical stability in CO₂ reduction systems .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation (TLV: 100 mg/m³) .

- PPE : Chemical-resistant gloves (nitrile/neoprene), splash goggles, and lab coats .

- Storage : Avoid contact with strong acids/bases to prevent decomposition into CO₂ and propanol, which can pressurize closed containers .

Advanced Research Questions

Q. How does the dissolution behavior of ZnO catalysts impact PC synthesis efficiency in urea-propylene glycol systems?

ZnO dissolves during PC synthesis, releasing Zn²⁺ species that act as homogeneous catalysts. Dissolution is confirmed via XRD (loss of ZnO peaks) and ICP-MS (Zn²⁺ concentration ≥200 ppm). Higher Zn²⁺ levels correlate with PC yields >80%, suggesting dissolution is critical for activating the urea-PG reaction pathway . This contrasts with MgO or La₂O₃, which remain heterogeneous and yield <30% PC .

Q. What explains contradictory reports on this compound’s electrochemical stability in Li-ion batteries?

Discrepancies arise from electrolyte composition (e.g., Li salt type) and PC/EC ratios. PC alone undergoes reductive decomposition at graphite anodes, forming unstable SEI layers. However, blending PC with ethylene carbonate (EC) or additives (e.g., FEC) suppresses reduction via preferential EC decomposition, stabilizing the anode . Computational studies show PC’s lower LUMO energy (-0.8 eV vs. EC’s -1.2 eV) increases susceptibility to reduction .

Q. How can computational methods resolve redox decomposition pathways of this compound in battery electrolytes?

Density functional theory (DFT) simulations reveal PC’s reductive decomposition produces lithium alkyl carbonates (e.g., lithium propylene dicarbonate) with distinct molecular orbitals influencing SEI morphology. Ab initio molecular dynamics (AIMD) models predict solvent-Li⁺ coordination effects on decomposition kinetics. Such insights guide electrolyte design (e.g., additive selection) to enhance SEI stability .

Q. What strategies improve the thermal stability of poly(this compound) composites for biomedical applications?

- Crosslinking : Using diisocyanates (e.g., HDI) increases degradation temperature (Td) from 180°C to 220°C .

- Nanocomposites : Adding SiO₂ or cellulose nanocrystals (5–10 wt%) improves tensile strength (by 300%) and delays thermal decomposition via physical barrier effects .

- Copolymerization : Blending with polylactic acid (PLA) enhances crystallinity, raising Tg by 10–15°C .

Propriétés

IUPAC Name |

4-methyl-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOJZAUFBMNUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110320-40-6 | |

| Record name | Poly(propylene carbonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110320-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2026789 | |

| Record name | Propylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless odorless liquid; [Hawley] Somewhat hygroscopic; [CHEMINFO] | |

| Record name | 1,3-Dioxolan-2-one, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

241.6 °C | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

116 °C (241 °F) - closed cup, 275 °F (135 °C) (closed cup) | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.75X10+5 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, Miscible with chloroform and ethyl acetate; moderately soluble in carbon tetrachloride | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2047 g/cu cm at 20 °C | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg], 0.045 mm Hg at 25 °C | |

| Record name | Propylene carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

108-32-7 | |

| Record name | Propylene carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene carbonate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLENE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PROPYLENE CARBONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1913 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolan-2-one, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylene carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D08K3S51E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-48.8 °C | |

| Record name | PROPYLENE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6806 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.